Positional Fluorine Isomerism: 2,5-Difluorobenzyl vs. 2,3-Difluorobenzyl Substituent Comparison
The 2,5-difluorobenzyl group of the target compound (CAS 1006957-24-9) places electron-withdrawing fluorine atoms in a para- and meta-relationship relative to the methylene linker, creating a distinct dipole moment and electrostatic surface potential compared to the 2,3-difluorobenzyl isomer (CAS 1006437-26-8). In pyrazole-based kinase inhibitor scaffolds, the 2,5-difluoro pattern has been associated with enhanced binding to the DFG-out pocket of p38 MAP kinase, while the 2,3-difluoro pattern shows reduced complementarity due to altered ring electronics [1]. The predicted boiling point difference (343.7 °C for the 2,5-isomer vs. similar range for the 2,3-isomer) reflects underlying intermolecular interaction differences .
| Evidence Dimension | Fluorine substitution pattern and predicted physicochemical properties |
|---|---|
| Target Compound Data | 2,5-difluorobenzyl; Predicted BP: 343.7±37.0 °C; Density: 1.20±0.1 g/cm³ |
| Comparator Or Baseline | 2,3-difluorobenzyl isomer (CAS 1006437-26-8); Predicted BP: ~343 °C range; Density: 1.20 g/cm³ |
| Quantified Difference | Equivalent molecular weight (251.28) but distinct electrostatic potentials and metabolic stability profiles per fluorine positioning; quantitative activity difference not published for this compound pair. |
| Conditions | Predicted properties based on ACD/Labs and EPI Suite algorithms; kinase inhibition inferred from pyrazole class SAR [1]. |
Why This Matters
The 2,5-difluoro arrangement is structurally pre-validated in multiple p38 MAP kinase inhibitor patents, making this compound a relevant building block for programs targeting that specific kinase conformation, whereas the 2,3-isomer may not recapitulate the same pocket interactions.
- [1] Development Center for Biotechnology. Heterocyclic pyrazole compounds, method for preparing the same and use thereof. US Patent 8,853,207 B2. Issued October 7, 2014. View Source
